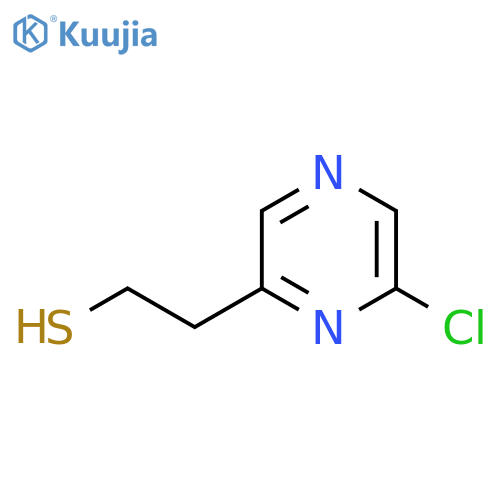

Cas no 1824646-05-0 (2-(6-Chloropyrazin-2-yl)ethane-1-thiol)

2-(6-Chloropyrazin-2-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- EN300-1985372

- 2-(6-chloropyrazin-2-yl)ethane-1-thiol

- 1824646-05-0

- 2-(6-Chloropyrazin-2-yl)ethane-1-thiol

-

- インチ: 1S/C6H7ClN2S/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2

- InChIKey: YGRKBZUKMFBYFD-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=CC(CCS)=N1

計算された属性

- せいみつぶんしりょう: 174.0018471g/mol

- どういたいしつりょう: 174.0018471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-(6-Chloropyrazin-2-yl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1985372-0.25g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-5.0g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 5g |

$3313.0 | 2023-05-25 | ||

| Enamine | EN300-1985372-10.0g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 10g |

$4914.0 | 2023-05-25 | ||

| Enamine | EN300-1985372-1.0g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 1g |

$1142.0 | 2023-05-25 | ||

| Enamine | EN300-1985372-2.5g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-0.1g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-0.5g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-10g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-1g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-1985372-0.05g |

2-(6-chloropyrazin-2-yl)ethane-1-thiol |

1824646-05-0 | 0.05g |

$959.0 | 2023-09-16 |

2-(6-Chloropyrazin-2-yl)ethane-1-thiol 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

2-(6-Chloropyrazin-2-yl)ethane-1-thiolに関する追加情報

2-(6-Chloropyrazin-2-yl)ethane-1-thiol

Introduction to 2-(6-Chloropyrazin-2-yl)ethane-1-thiol (CAS No. 1824646-05-0)

2-(6-Chloropyrazin-2-yl)ethane-1-thiol, identified by the CAS registry number 1824646-05-0, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a pyrazine ring substituted with a chlorine atom at the 6-position and an ethanethiol group attached at the 2-position of the pyrazine ring. The compound's structure lends it potential applications in various areas, including drug design, material synthesis, and catalysis.

Chemical Structure and Properties

The molecular formula of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol is C7H5ClN2S, with a molecular weight of approximately 177.63 g/mol. The compound consists of a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3), a chlorine substituent at position 6, and an ethanethiol group (-CH₂SH) attached at position 2. This arrangement creates a molecule with both aromatic and thiol functionalities, which can be exploited for various chemical reactions.

The thiol group (-SH) in the molecule is particularly reactive, making it a potential candidate for thiol-based chemistry, such as click chemistry or the formation of disulfide bonds. The pyrazine ring, being aromatic and electron-deficient due to the presence of nitrogen atoms, can participate in π-interactions and coordination chemistry.

Synthesis and Characterization

The synthesis of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol typically involves multi-step organic synthesis strategies. One common approach is the substitution reaction on the pyrazine ring, where a suitable leaving group is replaced by the ethanethiol moiety. Recent advancements in catalytic methods have enabled more efficient syntheses, often utilizing transition metal catalysts to facilitate coupling reactions.

Characterization of this compound is carried out using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure, purity, and crystalline properties of the compound.

Applications in Research and Industry

Due to its unique functional groups, 2-(6-Chloropyrazin-2-yl)ethane-1-thiol finds applications in diverse fields:

- Materials Science: The compound can serve as a building block for constructing advanced materials, such as coordination polymers or metalloorganic frameworks (MOFs), where the thiol group can act as a ligand for metal ions.

- Pharmaceuticals: The presence of both aromatic and thiol groups makes this compound a potential lead molecule in drug discovery efforts targeting specific biological pathways or enzymes.

- Catalysis: The thiol group can be utilized in catalytic systems for various organic transformations, including oxidation-reduction reactions or C-C bond formations.

Recent studies have explored its use in creating self-assembled monolayers (SAMs) on surfaces, which are crucial for applications in sensors, electronics, and nanotechnology.

Research Highlights: Latest Developments

In recent years, significant research has been dedicated to understanding the reactivity and applications of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol. For instance:

- Biochemical Applications: Researchers have investigated its potential as an inhibitor for certain enzymes involved in metabolic pathways. Studies published in journals like *Journal of Medicinal Chemistry* highlight its promising activity against specific targets.

- Nanotechnology: The compound has been employed in constructing nanostructured materials with tailored properties. A study featured in *ACS Nano* demonstrated its role in forming stable MOFs with high surface area for gas storage applications.

- Sustainable Chemistry: Efforts are underway to develop greener synthesis routes for this compound using renewable feedstocks and biocatalysts. Reports from *Green Chemistry* showcase advancements in enzymatic synthesis methods that reduce environmental impact.

These developments underscore the versatility of CAS No. 1824646-05-0 across multiple disciplines and its potential for future innovations.

1824646-05-0 (2-(6-Chloropyrazin-2-yl)ethane-1-thiol) 関連製品

- 2137533-14-1(3-[5-(Chloromethyl)pyridin-3-yl]aniline)

- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)

- 42923-79-5(7-Nitro-1,2,3,4-tetrahydroisoquinoline)

- 2680776-42-3(benzyl N-(6-chloropyrimidin-4-yl)-N-cyclopropylcarbamate)

- 10436-08-5(Cis-11-Eicosenamide)

- 1823835-67-1(Benzyl (azepan-3-ylmethyl)carbamate)

- 2305253-51-2(3-Methoxy-1,2,3,6-tetrahydropyridine)

- 1044135-16-1(4-(Aminosulfonyl)-N-cyclopropylbenzamide)

- 2172100-70-6(3-chloro-5-6-(trifluoromethyl)pyridin-3-ylpyridin-2-amine)

- 37981-18-3(Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, butyl ester)